

Oxyphenbutazone-d9: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Oxyphenbutazone-d9

Cat. No.: B564727

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **Oxyphenbutazone-d9**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

Oxyphenbutazone-d9 serves as a stable isotope-labeled internal standard for the quantification of Oxyphenbutazone in various biological matrices during research and pharmacokinetic studies.

Property	Value
CAS Number	1189693-23-9[1][2][3][4]
Molecular Formula	C ₁₉ H ₁₁ D ₉ N ₂ O ₃ [2]
Molecular Weight	333.43 g/mol [2][4][5]
Synonyms	4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine[2]

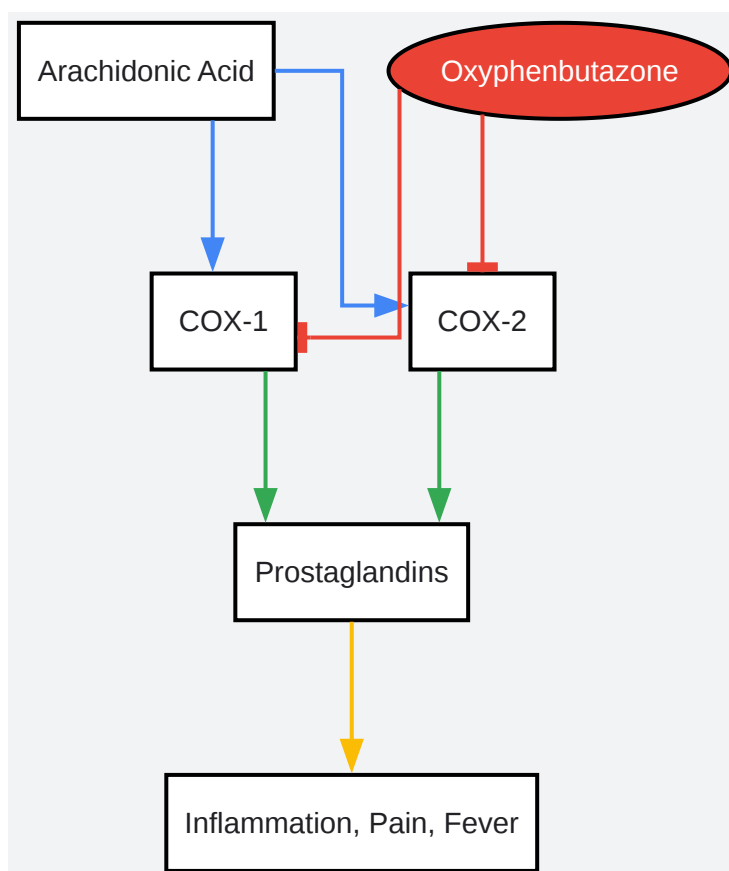
Mechanism of Action

Oxyphenbutazone, the non-deuterated parent compound, exerts its pharmacological effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, Oxyphenbutazone effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.[1]

Beyond its primary mechanism, Oxyphenbutazone has demonstrated other pharmacological activities that contribute to its anti-inflammatory profile. It has been shown to stabilize lysosomal membranes, which prevents the release of enzymes that contribute to tissue damage during inflammation.[1]

Signaling Pathways

The primary signaling pathway influenced by Oxyphenbutazone is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.



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Caption: Inhibition of Prostaglandin Synthesis by Oxyphenbutazone.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

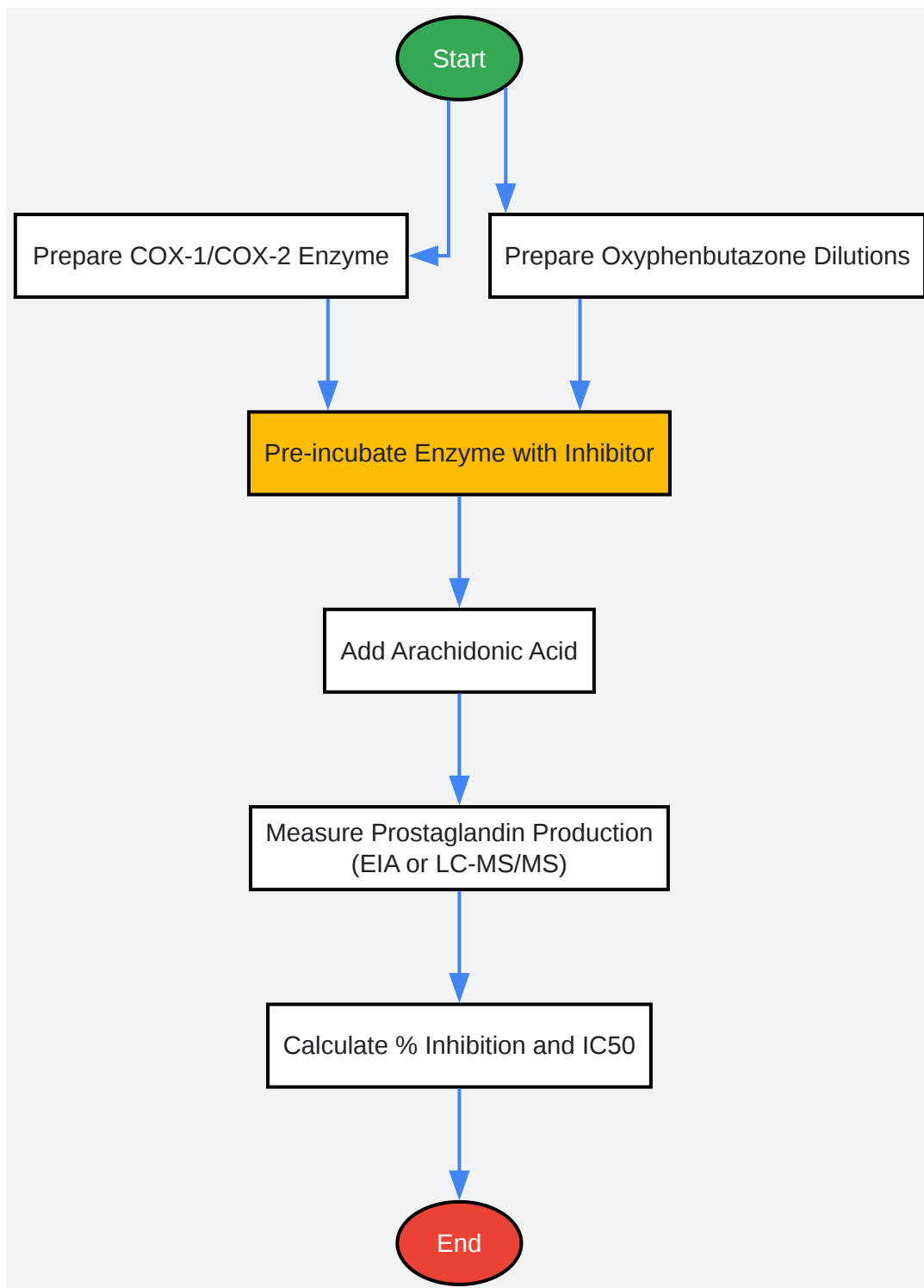
A common method to evaluate the inhibitory activity of compounds like Oxyphenbutazone on COX-1 and COX-2 is through in vitro enzyme assays.

Objective: To determine the IC_{50} (half-maximal inhibitory concentration) of Oxyphenbutazone for COX-1 and COX-2.

Methodology:

- **Enzyme Preparation:** Purified ovine or human COX-1 and COX-2 enzymes are used.
- **Reaction Mixture:** The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
- **Inhibitor Incubation:** The enzyme is pre-incubated with various concentrations of Oxyphenbutazone or a vehicle control.
- **Reaction Initiation:** The reaction is initiated by the addition of arachidonic acid.
- **Product Detection:** The production of prostaglandins (e.g., Prostaglandin E_2) is measured. This can be achieved using various techniques, including:
 - **Enzyme Immunoassay (EIA):** A competitive assay where the amount of prostaglandin is determined by colorimetric or fluorometric detection.
 - **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** A highly sensitive and specific method for the direct quantification of prostaglandins.^[6]
- **Data Analysis:** The percentage of inhibition at each Oxyphenbutazone concentration is calculated relative to the vehicle control. The IC_{50} value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

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Caption: Workflow for a Cyclooxygenase (COX) Inhibition Assay.

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